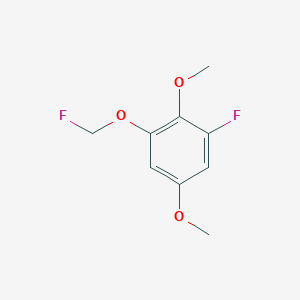
1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O3 and a molecular weight of 204.17 g/mol It is a derivative of benzene, characterized by the presence of two methoxy groups, one fluorine atom, and one fluoromethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene typically involves electrophilic aromatic substitution reactions. The general mechanism for these reactions includes the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes deprotonation to yield the substituted benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar electrophilic aromatic substitution reactions, optimized for large-scale production. The reaction conditions, such as temperature, solvent, and catalyst, would be carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluorine atoms can be reduced to form hydrogenated derivatives.
Substitution: The fluorine atoms and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or bromine (Br2) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 1,4-dimethoxy-2-fluorobenzaldehyde, while reduction of the fluorine atoms can produce 1,4-dimethoxybenzene.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: Its derivatives could be explored for potential pharmaceutical applications, such as drug development.
Industry: The compound may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which 1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene exerts its effects depends on the specific application. In general, the compound’s chemical structure allows it to participate in various chemical reactions, such as electrophilic aromatic substitution. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxy-2-fluorobenzene: Lacks the fluoromethoxy group, making it less reactive in certain substitution reactions.
1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene: Contains an iodine atom instead of a fluorine atom, which can significantly alter its reactivity and applications.
Uniqueness
1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene is unique due to the presence of both fluorine and fluoromethoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.
Properties
Molecular Formula |
C9H10F2O3 |
|---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
1-fluoro-3-(fluoromethoxy)-2,5-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O3/c1-12-6-3-7(11)9(13-2)8(4-6)14-5-10/h3-4H,5H2,1-2H3 |
InChI Key |
UXVHRNGGAMXUCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)OC)OCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















